![molecular formula C21H20F3N3O3S B2960506 N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 301307-92-6](/img/structure/B2960506.png)
N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H20F3N3O3S and its molecular weight is 451.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A morpholine ring
- A trifluoromethyl group
- A benzothiazin moiety
This unique configuration suggests potential interactions with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies have indicated that it may act as an inhibitor for certain kinases and enzymes involved in cancer progression.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown inhibitory effects on several kinases, including MEK1/2, which are crucial in the MAPK signaling pathway. This inhibition can lead to reduced cell proliferation in cancer cell lines.
- Antioxidant Activity : The presence of the trifluoromethyl group enhances the electron-withdrawing properties, potentially increasing the compound's antioxidant capabilities.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
Study | Target | IC50 (nM) | Effect |
---|---|---|---|
Study 1 | MEK1/2 | 300 | Inhibition of cell proliferation in leukemia cells |
Study 2 | COX-2 | 19.2 | Moderate inhibition |
Study 3 | AChE | 10.4 | Moderate inhibitory effect |
Study 4 | BChE | 7.7 | Moderate inhibitory effect |
Case Studies
Several case studies have explored the efficacy of this compound in vitro and in vivo:
Case Study 1: Anticancer Activity
In a study involving acute biphenotypic leukemia MV4-11 cells, this compound demonstrated significant growth inhibition at concentrations around 0.3 µM. This effect was attributed to its ability to down-regulate phospho-MAPK levels.
Case Study 2: Enzyme Inhibition
In another study focusing on cholinesterase enzymes (AChE and BChE), the compound exhibited competitive inhibition with IC50 values indicating moderate activity. This suggests potential applications in neurodegenerative diseases where cholinesterase inhibition is beneficial.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the morpholine ring and the introduction of electron-withdrawing groups significantly influence the biological activity of the compound. The trifluoromethyl group has been particularly noted for enhancing potency against certain targets.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c22-21(23,24)13-1-6-17-16(11-13)26-20(29)18(31-17)12-19(28)25-14-2-4-15(5-3-14)27-7-9-30-10-8-27/h1-6,11,18H,7-10,12H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRKMDWGMOBKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.